molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B13925134
M. Wt: 222.26 g/mol
InChI Key: KAWDOGFORWXWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties. This particular compound has a molecular formula of C11H10O3S and a molecular weight of 222.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions usually include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.

    Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position and carboxylate ester at the 5-position make it a valuable intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 6-hydroxy-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3

InChI Key

KAWDOGFORWXWKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.